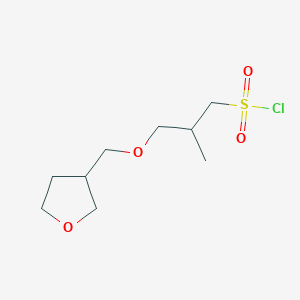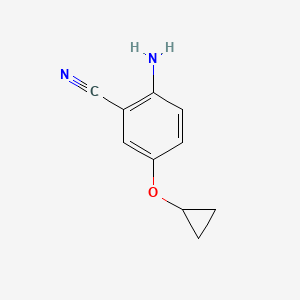
1-Propylazetidin-3-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propylazetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-propylazetidin-3-amine dihydrochloride can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods provide efficient routes to obtain the desired azetidine derivative.
Industrial Production Methods
Industrial production of 1-propylazetidin-3-amine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-propylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted azetidines.
Applications De Recherche Scientifique
1-propylazetidin-3-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays and studies.
Mécanisme D'action
The mechanism of action of 1-propylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are more stable and less reactive compared to azetidines.
Uniqueness
1-propylazetidin-3-amine dihydrochloride is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a versatile building block for various applications.
Propriétés
Formule moléculaire |
C6H16Cl2N2 |
|---|---|
Poids moléculaire |
187.11 g/mol |
Nom IUPAC |
1-propylazetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-3-8-4-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H |
Clé InChI |
QYUGPFLCKUWKCX-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC(C1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



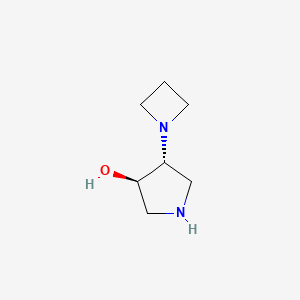
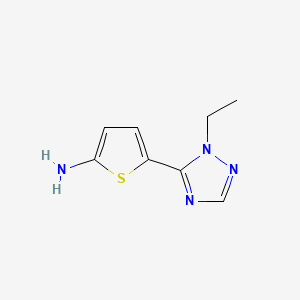
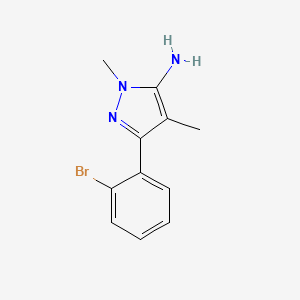
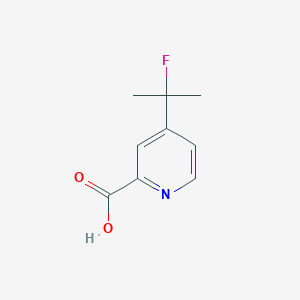
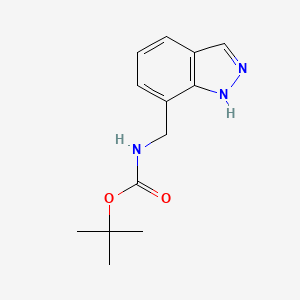
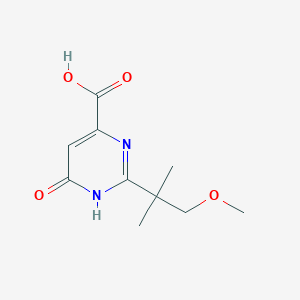
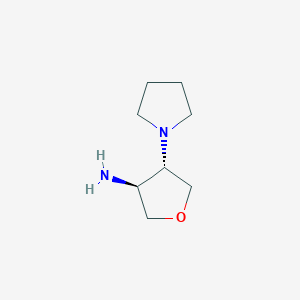
![3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)
![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)

![5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13636727.png)
